1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate
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Overview
Description
1,1’‘-[1,2-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate is a complex organic compound with the molecular formula C28H24F12N4P2.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the field of materials science for their unique photochromic and thermochromic properties .
Mode of Action
The compound exhibits photochromic properties, meaning it changes color in response to light . Specifically, it shows an efficient ultraviolet light detection ability with an obvious color change from pale yellow to blue . This suggests that the compound interacts with light, absorbing specific wavelengths and undergoing a structural change that results in a visible color change .
Biochemical Pathways
As a photochromic compound, it likely affects pathways related to light absorption and energy transfer .
Result of Action
The primary result of the compound’s action is a color change in response to ultraviolet light . This color change is rapid and efficient, even at low ultraviolet intensities . The compound also exhibits photoluminescence, where the fluorescence intensity decreases with the increase of UV intensity .
Action Environment
Environmental factors, such as the intensity and wavelength of light, significantly influence the compound’s action . The compound’s photochromic properties are activated by ultraviolet light, and the degree of color change can vary depending on the intensity of the light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’‘-[1,2-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate typically involves the reaction of 4,4’-bipyridine with 1,2-bis(bromomethyl)benzene in the presence of a suitable base. The resulting intermediate is then treated with hexafluorophosphate salts to yield the final product . The reaction conditions often include:
- Solvent: Acetonitrile or ethanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’‘-[1,2-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The bipyridinium moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of bipyridinium cations, while reduction can yield bipyridinium radicals .
Scientific Research Applications
1,1’‘-[1,2-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate has several scientific research applications:
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as photochromic and electrochromic devices.
Comparison with Similar Compounds
Similar Compounds
- 1,1’‘-[1,4-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate
- 1,1’‘-[1,3-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate
Uniqueness
1,1’‘-[1,2-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate is unique due to its specific structural arrangement, which imparts distinct redox properties and makes it suitable for specialized applications in materials science and electrochemistry .
Properties
IUPAC Name |
4-pyridin-4-yl-1-[[2-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4.2F6P/c1-2-4-28(22-32-19-11-26(12-20-32)24-7-15-30-16-8-24)27(3-1)21-31-17-9-25(10-18-31)23-5-13-29-14-6-23;2*1-7(2,3,4,5)6/h1-20H,21-22H2;;/q+2;2*-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIQERCGPOWJTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F12N4P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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